(4S)-2-(Carboxy(3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Description
Structure
2D Structure
Properties
CAS No. |
42947-69-3 |
|---|---|
Molecular Formula |
C19H19Cl2N3O6S |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
(4S)-2-[carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13?,14-,16?/m0/s1 |
InChI Key |
BPQOXRMAVQEJBH-BBBYJDLNSA-N |
Synonyms |
[2R-[2α(R*),4β]]-4-Carboxy-α-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-2-thiazolidineacetic Acid; Dicloxacillin Impurity A |
Origin of Product |
United States |
Mechanistic Pathways of Dicloxacilloic Acid Formation
Hydrolytic Degradation Mechanisms Leading to Dicloxacilloic Acid
Hydrolysis is a major route for the degradation of Dicloxacillin (B1670480), leading directly to the formation of Dicloxacilloic Acid. The rate and mechanism of this hydrolysis are highly dependent on the pH of the aqueous environment. The degradation kinetics in aqueous solutions typically follow first-order kinetics, with a characteristic U-shaped log k-pH profile that indicates both acid and base catalysis are significant contributors to the degradation process. researchgate.net
In acidic solutions, particularly at a pH below 3, Dicloxacillin undergoes acid-catalyzed hydrolysis. uobasrah.edu.iq This reaction involves the protonation of the β-lactam ring, making it more susceptible to nucleophilic attack. researchgate.net The process is facilitated by hydronium ions (H⁺) and can also involve an intramolecularly catalyzed mechanism via the neighboring side-chain amido group. researchgate.net This amide hydrolysis is a recognized pathway for the acidic degradation of β-lactam antibiotics, yielding the corresponding penicilloic acids, which in this case is Dicloxacilloic Acid. ajrconline.org The degradation of penicillins in acidic media can be a complex process, potentially involving rearrangement to form penicillenic acid as an intermediate, which then further rearranges. researchgate.net However, the primary end product of the hydrolytic cleavage of the β-lactam ring is the inactive Dicloxacilloic Acid. uobasrah.edu.iqajrconline.org
Under alkaline conditions, the degradation of Dicloxacillin is significantly accelerated, with major degradation observed in basic media during forced degradation studies. researchgate.net The mechanism involves specific base catalysis, where hydroxide (B78521) ions (OH⁻) act as a potent nucleophile, attacking the carbonyl carbon of the β-lactam ring. researchgate.netuobasrah.edu.iq This attack leads to the opening of the strained four-membered ring, resulting in the formation of Dicloxacilloic Acid. uobasrah.edu.iq The hydrolysis rate under basic conditions is generally faster than in neutral or acidic solutions, highlighting the compound's instability in alkaline environments. researchgate.net Some studies have shown that certain cyclodextrins can catalyze β-lactam hydrolysis under basic conditions. researchgate.net
Base-Catalyzed Hydrolysis of the β-Lactam Moiety
Oxidative Degradation Processes Influencing Dicloxacilloic Acid Formation
Research into the kinetics and mechanism of Dicloxacillin oxidation by a copper (III) diperiodate complex in an alkaline medium provides specific insights into this pathway. globalresearchonline.netscitcentral.com This process is considered an interesting remedy for the degradation of pharmaceutical pollutants in aqueous solutions, as it can mineralize intermediates into carbon dioxide, water, and other mineral species. globalresearchonline.net The reaction kinetics were found to be pseudo-first order with respect to the copper (III) complex and fractional order with respect to Dicloxacillin and alkali. globalresearchonline.netscitcentral.com
| Reactant | Reaction Order | Reference |
|---|---|---|
| Copper (III) Diperiodate Complex | Pseudo-first order | globalresearchonline.netscitcentral.com |
| Dicloxacillin | Fractional order | globalresearchonline.netscitcentral.com |
| Alkali (OH⁻) | Fractional order | globalresearchonline.netscitcentral.com |
| Periodate | Negative fractional order (retarding) | globalresearchonline.net |
Thermal Degradation Pathways and Their Contribution to Dicloxacilloic Acid Generation
Exposure to elevated temperatures can induce the degradation of Dicloxacillin. researchgate.net Dicloxacillin sodium is known to degrade gradually, with the decomposition rate increasing at higher temperatures, particularly in the presence of humidity. who.int Studies involving thermal stress have quantified the extent of this degradation.
Photolytic Influences on Dicloxacilloic Acid Formation
Dicloxacillin also undergoes degradation upon exposure to light. researchgate.net Photodegradation can be induced by both fluorescent and UV light sources. tandfonline.com The presence of certain ions can influence the rate of photolytic degradation; for instance, an increase in iron concentration has been shown to accelerate the solar photodegradation of Dicloxacillin. mdpi.com Furthermore, advanced oxidation processes that utilize light, such as photocatalysis with titanium dioxide (TiO₂) under UV-A irradiation or UV-C light in combination with hydrogen peroxide (H₂O₂), are effective in degrading Dicloxacillin. tandfonline.comnih.govresearchgate.net The photocatalytic degradation was found to be most effective at a natural pH of 5.8. tandfonline.comnih.gov
The following table summarizes the findings from a stability-indicating study that subjected Dicloxacillin to thermal and photolytic stress.
| Stress Condition | Parameters | % Degradation | Reference |
|---|---|---|---|
| Thermal | 60 °C for ~24 hours | 2.28% | tandfonline.com |
| Photolytic | 1.2 million lux h (fluorescent) & 200 W/m² (UV) for ~7 days | 4.72% | tandfonline.com |
Enzymatic Transformations Affecting Dicloxacillin to Dicloxacilloic Acid Conversion
Dicloxacilloic acid is the primary product resulting from the hydrolytic cleavage of the β-lactam ring in its parent compound, dicloxacillin. taylorandfrancis.comresearchgate.netajrconline.org This transformation can be significantly influenced by enzymatic activity, particularly from a class of enzymes known as β-lactamases (or penicillinases). taylorandfrancis.comresearchgate.net
Dicloxacillin was specifically designed to be resistant to many β-lactamase enzymes, a characteristic conferred by the steric hindrance of the isoxazolyl group on its side chain. bionity.comsketchy.com This resistance allows it to remain active against bacteria that produce penicillinases, such as certain strains of Staphylococcus aureus. bionity.comwikipedia.org However, this resistance is not absolute. Some β-lactamases can still catalyze the hydrolysis of dicloxacillin, albeit at a much slower rate compared to more susceptible penicillins. nih.gov
The enzymatic conversion of dicloxacillin to dicloxacilloic acid proceeds through a well-established mechanism for serine β-lactamases. taylorandfrancis.com The process involves two main steps:
Acylation: The enzyme's active-site serine residue performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This forms a transient, covalent acyl-enzyme intermediate. taylorandfrancis.com
Deacylation: A water molecule then hydrolyzes this intermediate, breaking the covalent bond. This releases the inactive dicloxacilloic acid and regenerates the free enzyme, which is then ready to catalyze another reaction. taylorandfrancis.comnih.gov
Studies on the β-lactamase from Staphylococcus aureus have shown that its exposure to dicloxacillin leads to a time-dependent, transient inactivation of the enzyme as the stable complex is formed. nih.gov The complex eventually releases the active enzyme and hydrolyzed dicloxacillin (dicloxacilloic acid). nih.gov The rate of this reactivation is dependent on pH. nih.gov The resulting dicloxacilloic acid derivatives can themselves act as competitive inhibitors of the β-lactamases, although they are generally much less potent than the original antibiotic. taylorandfrancis.com
| Enzyme Class | Specific Enzyme Example | Effect on Dicloxacillin | Mechanism Notes | Reference |
|---|---|---|---|---|
| β-Lactamase (Penicillinase) | Staphylococcus aureus β-lactamase | Slow hydrolysis to dicloxacilloic acid | Forms a transient acyl-enzyme complex that slowly reactivates, releasing the hydrolyzed product. | nih.gov |
| Penicillinase | General | Catalyzes the cleavage of the β-lactam ring | The enzyme facilitates the hydrolysis that produces penicilloic acid, leading to a local pH change. | taylorandfrancis.com |
Advanced Analytical Strategies for Dicloxacilloic Acid Elucidation and Quantification
Spectroscopic Techniques for Structural Characterization of Dicloxacilloic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dicloxacilloic Acid Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like dicloxacilloic acid. slideshare.netnih.gov By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), NMR provides a detailed map of the molecular framework.
In the context of dicloxacilloic acid, ¹H NMR spectroscopy would be instrumental in determining the number of different types of protons and their neighboring environments. slideshare.net The chemical shift of each proton signal indicates its electronic environment, while the integration of the peak area reveals the relative number of protons of that type. thermofisher.com Spin-spin coupling patterns (splitting of signals) provide crucial information about the connectivity of adjacent protons, allowing for the assembly of molecular fragments. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can further establish proton-proton connectivities within the molecule. creative-biostructure.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in dicloxacilloic acid would produce a distinct signal, with its chemical shift indicating the type of carbon (e.g., carbonyl, aromatic, aliphatic). Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to directly correlate protons with the carbons to which they are attached, providing unambiguous assignments of the molecular structure. creative-biostructure.com The development of computational methods to predict NMR parameters is also becoming a valuable tool in confirming structural assignments. nih.gov
Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Structural Moieties in Dicloxacilloic Acid
| Functional Group/Moiety | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 185 |
| Phenyl Ring Protons | 7.0 - 8.0 (multiplets) | 125 - 140 |
| Amide (-CONH-) | 7.5 - 8.5 (singlet or doublet) | 160 - 175 |
| Methine Protons (-CH-) | 3.5 - 5.0 (multiplets) | 50 - 70 |
| Methyl Protons (-CH₃) | 1.0 - 2.5 (singlets or doublets) | 10 - 30 |
Note: This table presents expected chemical shift ranges for the functional groups anticipated in dicloxacilloic acid based on general principles of NMR spectroscopy. Actual values would need to be determined experimentally.
Mass Spectrometry (MS) Applications in Dicloxacilloic Acid Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z). mdpi.com For dicloxacilloic acid, MS provides not only the mass of the intact molecule but also valuable structural information through the analysis of its fragmentation patterns. gatech.edu
The general approach involves ionizing the dicloxacilloic acid molecule and then separating the resulting ions based on their m/z. The fragmentation of the molecular ion into smaller, characteristic product ions provides a "fingerprint" that can be used to deduce the original structure. gatech.edu
High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z of ions with very high accuracy, typically to several decimal places. bioanalysis-zone.comavantiresearch.com This precision allows for the unambiguous determination of the elemental composition of dicloxacilloic acid. europa.euspectralworks.com While conventional MS might identify a nominal mass, HRMS can distinguish between different molecules that have the same nominal mass but different elemental formulas (isobars). bioanalysis-zone.comavantiresearch.com
For dicloxacilloic acid, obtaining an accurate mass measurement via HRMS would allow for the calculation of its molecular formula with high confidence. mdpi.com This is a critical first step in its structural elucidation, confirming the presence and number of each type of atom in the molecule. The high resolving power of modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, is essential for separating the analyte signal from potential matrix interferences, especially in complex samples. thermofisher.com
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting product ions are mass-analyzed. nationalmaglab.orgwiley-vch.de This process provides detailed structural information by revealing the connectivity of the molecule. mdpi.comnih.gov For dicloxacilloic acid, MS/MS would be used to confirm its proposed structure by correlating the observed fragment ions with the expected fragmentation pathways. mdpi.com
In a typical MS/MS experiment, the molecular ion of dicloxacilloic acid would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be detected, and their masses would correspond to specific substructures of the original molecule. nationalmaglab.org For example, the loss of a carboxyl group (-COOH) would result in a fragment ion with a mass 45 units less than the molecular ion. libretexts.org By systematically analyzing these fragmentation patterns, the arrangement of the various functional groups and substructures within dicloxacilloic acid can be pieced together and confirmed. nih.govnih.gov
Table 2: Plausible Fragment Ions of Dicloxacilloic Acid in MS/MS Analysis
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of a water molecule |
| [M+H]⁺ | [M+H - CO₂]⁺ | 44 | Loss of carbon dioxide from carboxylic acid |
| [M+H]⁺ | [M+H - HCOOH]⁺ | 46 | Loss of formic acid |
| [M-H]⁻ | [M-H - CO₂]⁻ | 44 | Decarboxylation of the carboxylic acid |
Note: This table illustrates potential fragmentation pathways for a dicarboxylic acid structure. The exact fragmentation will depend on the specific structure of dicloxacilloic acid and the ionization conditions used.
Atmospheric Pressure Ionization (API) techniques are methods used to generate ions from a sample at atmospheric pressure, which are then introduced into the mass spectrometer. google.com The two most common API techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). google.com
ESI is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules like dicarboxylic acids. mdpi.com It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of dicloxacilloic acid. mdpi.com
APCI is another soft ionization technique that is suitable for a wide range of compounds, including those of medium polarity. mdpi.com It involves the ionization of the analyte through chemical reactions with reagent ions in the gas phase. researchgate.net For dicarboxylic acids, both ESI and APCI can be effectively used, often in both positive and negative ion modes, to generate the necessary ions for mass analysis. google.com The choice between ESI and APCI can depend on the specific properties of the analyte and the solvent system being used. google.com
Tandem Mass Spectrometry (MS/MS) for Confirmation of Dicloxacilloic Acid Structure and Fragment Ions
Infrared (IR) Spectroscopy for Functional Group Identification in Dicloxacilloic Acid
Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com Different chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb the frequencies that correspond to the vibrational energies of its bonds. specac.comyoutube.com
For dicloxacilloic acid, IR spectroscopy would be used to confirm the presence of key functional groups. The characteristic absorptions for a dicarboxylic acid would be a very broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretch from the carbonyl of the carboxylic acid, appearing around 1700-1725 cm⁻¹. libretexts.org The presence of an amide group would be indicated by N-H stretching vibrations and C=O stretching. The region of the IR spectrum between 1500 and 400 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions that is unique to the molecule as a whole and can be used for identification by comparison with a reference spectrum. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in Dicloxacilloic Acid
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Amide N-H Stretch | 3100 - 3500 | Medium |
| Amide C=O Stretch | 1630 - 1680 | Strong |
| C-O Stretch | 1210 - 1320 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Bending | 1450 - 1600 | Medium to Weak |
Source: Adapted from general IR spectroscopy correlation tables. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization of Dicloxacilloic Acid
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the chromophoric structure of molecules like dicloxacilloic acid. A chromophore is the specific part of a molecule that is responsible for absorbing light in the UV-visible region, which typically ranges from 200 to 800 nm. msu.eduwikipedia.orgbachem.com The absorption of UV or visible light excites an electron from its ground state to a higher energy state. wikipedia.org The energy of the absorbed light corresponds to the energy difference between these molecular orbitals. wikipedia.org
The core structure of dicloxacilloic acid, derived from the β-lactam ring opening of dicloxacillin (B1670480), contains specific functional groups that act as chromophores. These light-absorbing groups are what allow for its detection and quantification using UV-Vis spectroscopy. msu.edu The presence of conjugated π-electron systems, often found in such molecules, typically leads to absorption at longer wavelengths. msu.edu
While specific UV-Vis absorption data for dicloxacilloic acid is not extensively detailed in readily available literature, the analysis of its parent compound, dicloxacillin sodium, often involves UV detection at specific wavelengths. For instance, in high-performance liquid chromatography (HPLC) methods, UV detection is commonly performed at wavelengths such as 235 nm for the simultaneous determination of dicloxacillin sodium with other drugs. nih.gov This suggests that dicloxacilloic acid would also exhibit significant absorbance in the UV region, allowing for its characterization. The intensity of the absorption, or molar absorptivity, provides information about the probability of the electronic transition and the size of the chromophore. msu.edu
It is important to note that environmental factors, such as the solvent used, can influence the UV-Vis spectrum of a compound. hnue.edu.vn Therefore, standardized conditions are crucial for reproducible and accurate characterization of the chromophore of dicloxacilloic acid.
Chromatographic Methodologies for Dicloxacilloic Acid Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation and purity assessment of dicloxacilloic acid, particularly in complex matrices or when analyzing potential impurities.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Separation of Dicloxacilloic Acid
High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for the impurity profiling of pharmaceuticals. ijprajournal.comveeprho.com Its wide applicability, sensitivity, and cost-effectiveness make it ideal for separating and quantifying compounds like dicloxacilloic acid and its related impurities. ijprajournal.com The evaluation of drug-related impurities is a critical aspect of pharmaceutical development and manufacturing to ensure safety and efficacy.
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for pharmaceutical analysis, including impurity profiling. chromatographyonline.com In RP-HPLC, a nonpolar stationary phase is used with a more polar mobile phase. For the analysis of acidic compounds like dicloxacilloic acid, the mobile phase composition, particularly its pH, is a critical parameter that influences the selectivity of the separation. chromatographyonline.com
Developing a robust RP-HPLC method involves a systematic approach to optimize various parameters to achieve adequate separation of all relevant compounds. mdpi.com A generic gradient method often serves as a starting point, which can then be fine-tuned. chromatographyonline.comchromatographyonline.com
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Related Compounds This table provides a general example of typical starting conditions for RP-HPLC method development.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 50 mm x 3.0 mm, 2.7 µm | chromatographyonline.com |
| Mobile Phase A | 0.05% Formic Acid in Water | chromatographyonline.com |
| Mobile Phase B | Acetonitrile (B52724) | chromatographyonline.com |
| Gradient | 5-95% B over a set time | chromatographyonline.com |
| Flow Rate | 1.0 mL/min | chromatographyonline.com |
| Column Temperature | 30-40 °C | chromatographyonline.com |
| Detection | UV at a specific wavelength (e.g., 235 nm) | nih.gov |
The selection of a suitable C18 column from various manufacturers is a key step, as different columns can offer different selectivities. chromatographyonline.com The pH of the mobile phase is optimized to ensure that acidic analytes are in a consistent ionization state, which is crucial for reproducible retention times. chromatographyonline.com The use of an organic modifier like acetonitrile is common, and its gradient is adjusted to elute compounds with varying polarities. chromatographyonline.com
For highly polar and ionic compounds like organic acids, ion-exchange and ion-exclusion chromatography offer alternative separation mechanisms.
Ion-Exclusion Chromatography (IEC) is particularly effective for separating weak organic acids from strong inorganic acids. shimadzu.com The separation is based on the principle of Donnan exclusion, where the degree of dissociation of the solute ion determines its retention. shimadzu.com Weakly dissociated acids can penetrate the pores of the stationary phase resin, leading to longer retention times, while strongly dissociated acids are excluded and elute earlier. shimadzu.com IEC can be challenging for separating organic acids due to their structural diversity and hydrophilic nature. diduco.com The technique often uses a simple aqueous mobile phase, such as a dilute solution of a strong acid like perchloric acid. shimadzu.comshodex.com
Anion-Exchange Chromatography (AEX) separates molecules based on their net negative charge. bio-rad.comphenomenex.com A positively charged stationary phase is used to bind negatively charged analytes. bio-rad.com Dicloxacilloic acid, being a carboxylic acid, would carry a negative charge at a pH above its isoelectric point (pI) and would therefore bind to an anion-exchange column. bio-rad.comlcms.cz Elution is typically achieved by increasing the salt concentration of the mobile phase or by changing its pH to alter the charge of the analyte. gsconlinepress.com This technique is widely used for the purification and analysis of biomolecules like proteins and nucleic acids, and it is also applicable to smaller charged molecules. phenomenex.comgsconlinepress.com High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a powerful method for analyzing acidic compounds like sialic acids without the need for derivatization. thermofisher.com
Reversed-Phase HPLC Method Development for Dicloxacilloic Acid
Gas Chromatography (GC) for Analysis of Derivatized Forms of Dicloxacilloic Acid
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. sigmaaldrich.com However, many pharmaceutical compounds, including dicloxacilloic acid, are not directly suitable for GC analysis due to their low volatility and polar functional groups (e.g., carboxylic acids). sigmaaldrich.comjfda-online.com To overcome this limitation, a process called derivatization is employed. sigmaaldrich.comgcms.cz
Derivatization chemically modifies the analyte to a more volatile and less polar form. jfda-online.comresearchgate.net For carboxylic acids like dicloxacilloic acid, common derivatization reactions include:
Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com
Alkylation/Esterification: This converts the carboxylic acid group into an ester, which is more volatile. researchgate.net Reagents such as N,N-dimethylformamide dimethylacetal can be used for this purpose. researchgate.net
The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure a complete reaction and avoid the formation of byproducts. sigmaaldrich.com Once derivatized, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. jfda-online.comajpaonline.com
Hyphenated Techniques for Comprehensive Dicloxacilloic Acid Analysis (e.g., LC-MS/MS)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, have revolutionized the analysis of complex mixtures. ajpaonline.comasdlib.orgnih.gov The most powerful of these for pharmaceutical analysis is Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov
LC-MS combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. veeprho.comnih.gov This allows for the confident identification and quantification of analytes, even at very low concentrations. nih.govchromatographyonline.com For dicloxacilloic acid analysis, an LC-MS/MS system would first separate the compound from other components in the sample using an HPLC column. researchgate.net The eluting compound then enters the mass spectrometer, where it is ionized.
Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of polar and thermally labile molecules. asdlib.org In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) corresponding to the mass-to-charge ratio (m/z) of dicloxacilloic acid is selected and then fragmented to produce a characteristic pattern of product ions. nih.gov This process, known as multiple reaction monitoring (MRM), provides a very high degree of specificity and is excellent for quantitative analysis. nih.gov
Table 2: Example Parameters for LC-MS/MS Analysis This table illustrates typical parameters that would be optimized for an LC-MS/MS method.
| Parameter | Setting | Reference |
|---|---|---|
| LC System | UPLC or HPLC | mdpi.com |
| Mass Spectrometer | Triple Quadrupole | mdpi.com |
| Ionization Source | Electrospray Ionization (ESI) | mdpi.com |
| Drying Gas Flow | ~15 L/min | mdpi.com |
| Nebulizer Pressure | ~20 psi | mdpi.com |
| Capillary Voltage | Optimized (e.g., 2000-5000 V) | mdpi.com |
| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |
LC-MS/MS methods offer significant advantages, including rapid analysis times and the ability to handle complex biological matrices with minimal sample preparation. nih.govnih.gov This makes it an ideal technique for the comprehensive analysis of dicloxacilloic acid in various applications.
Method Development and Validation Principles for Quantitative Determination of Dicloxacilloic Acid
The quantitative determination of dicloxacilloic acid, a primary degradation product and metabolite of the antibiotic dicloxacillin, is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. The development and validation of analytical methods to accurately quantify this compound are governed by stringent international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govpharmadevils.comeuropa.eu The goal is to establish a method that is reliable, reproducible, and fit for its intended purpose. pharmadevils.com
The development of a quantitative method for dicloxacilloic acid typically involves selecting an appropriate analytical technique, followed by the optimization of various experimental parameters to achieve adequate separation and detection. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose due to their sensitivity, specificity, and versatility in analyzing organic acids and related compounds. nih.govresearchgate.netmdpi.com
Once the method is developed, it must undergo a rigorous validation process to demonstrate its suitability. pharmadevils.comamericanpharmaceuticalreview.com Validation involves assessing several key performance characteristics to ensure the method produces accurate and reliable results. europa.euamericanpharmaceuticalreview.com The main validation parameters, as stipulated by ICH guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.goveuropa.eu
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For dicloxacilloic acid, this means the method must be able to distinguish it from the parent drug, dicloxacillin, and other potential degradation products or excipients in a pharmaceutical formulation. nih.govresearchgate.net This is often demonstrated by comparing chromatograms of the analyte with those of placebo formulations, and by subjecting the drug product to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential interfering substances. europa.euamericanpharmaceuticalreview.com
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.goveuropa.eu This is typically determined by analyzing a series of dilutions of a standard solution of dicloxacilloic acid. The results are then plotted as signal response versus concentration, and a linear regression analysis is performed. The correlation coefficient (r) is expected to be close to 1.
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. europa.eu For the quantitative determination of dicloxacilloic acid as an impurity, the range should typically cover from the reporting level of the impurity to 120% of the specification. europa.eu
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.goveuropa.eu It is often assessed by determining the recovery of a known amount of pure dicloxacilloic acid spiked into a sample matrix. The accuracy is reported as the percentage of recovery by the assay of the known added amount. europa.eu
Table 1: Representative Accuracy Data for a Validated HPLC Method
| Spiked Concentration Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | Recovery (%) | Acceptance Criteria (%) |
|---|---|---|---|---|
| 80 | 8.0 | 7.92 | 99.0 | 98.0 - 102.0 |
| 100 | 10.0 | 10.05 | 100.5 | |
| 120 | 12.0 | 11.82 | 98.5 |
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. europa.eu Precision is usually considered at three levels: repeatability, intermediate precision, and reproducibility. europa.eu
Repeatability (or intra-assay precision) refers to the precision under the same operating conditions over a short interval of time. europa.eu It is typically assessed by performing a minimum of nine determinations covering the specified range or by a minimum of six determinations at 100% of the test concentration. europa.eu
Intermediate precision (or inter-assay precision) expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment. europa.eu
Reproducibility expresses the precision between laboratories (collaborative studies), which is often considered in the standardization of a methodology. europa.eu
The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Table 2: Representative Precision Data for Dicloxacilloic Acid Determination
| Parameter | Concentration (µg/mL) | Measured Concentration (mean ± SD, n=6) | RSD (%) | Acceptance Criteria (RSD %) |
|---|---|---|---|---|
| Repeatability (Intra-day) | 10.0 | 10.08 ± 0.09 | 0.89 | ≤ 2.0 |
| Intermediate Precision (Inter-day) | 10.0 | 10.12 ± 0.15 | 1.48 | ≤ 2.0 |
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.goveuropa.eu The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.goveuropa.eu The LOQ is a critical parameter for methods used to determine impurities or degradation products like dicloxacilloic acid. americanpharmaceuticalreview.com These limits can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. nih.gov
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For an HPLC method, these variations could include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.
The development of a robust and validated analytical method is a prerequisite for the reliable quantitative determination of dicloxacilloic acid, ensuring the quality and consistency of pharmaceutical products containing dicloxacillin.
Computational and Theoretical Investigations of Dicloxacilloic Acid
Quantum Chemical Calculations for Dicloxacilloic Acid Molecular Structure and Electronic Properties
Quantum chemical calculations are non-empirical methods used to determine the electronic state and properties of a molecule from its three-dimensional structure. nih.govwavefun.com These calculations are foundational for understanding a molecule's inherent reactivity and physical characteristics. Methods such as the fragment molecular orbital (FMO) method can be applied to large biomolecules, while other quantum approaches are well-suited for smaller molecules like dicloxacilloic acid. nih.govnih.gov
For dicloxacilloic acid, these calculations would provide optimized geometric parameters (bond lengths, angles) and key electronic properties. The molecular electrostatic potential (MEP) map, for instance, identifies the electrophilic and nucleophilic sites on the molecule, indicating regions prone to chemical attack. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical. The HOMO-LUMO energy gap is a determinant of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
Such calculations offer a detailed picture of the molecule's electronic landscape, which is essential for predicting its behavior in various chemical environments. mdpi.com
Table 1: Key Electronic Properties of Dicloxacilloic Acid Investigated via Quantum Chemical Calculations
| Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| Molecular Electrostatic Potential (MEP) | Reveals charge distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Energy Gap | An indicator of molecular stability and chemical reactivity. |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation for Dicloxacilloic Acid Formation
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and, by extension, chemical reaction mechanisms. issr-journals.orgtennessee.edu It offers a balance between accuracy and computational cost, making it suitable for studying complex reactions. researchgate.net The formation of dicloxacilloic acid occurs via the hydrolysis of the β-lactam ring in its parent compound, dicloxacillin (B1670480). This is a critical reaction as it deactivates the antibiotic.
DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to model this hydrolysis reaction. issr-journals.orgresearchgate.net Researchers can optimize the geometries of the reactant (dicloxacillin and water), the transition state, and the final product (dicloxacilloic acid). researchgate.net By analyzing the transition state structure, the specific atomic interactions that facilitate the breaking of the amide bond in the β-lactam ring can be precisely identified. This provides a detailed, step-by-step understanding of the reaction pathway at the electronic level, confirming the mechanism by which dicloxacillin is inactivated to form dicloxacilloic acid. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stability Prediction of Dicloxacilloic Acid
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations provide detailed information on the fluctuations and conformational changes of molecules, which are crucial for understanding their stability and interactions in a biological environment. researchgate.netnih.gov
For dicloxacilloic acid, MD simulations can be used to explore its conformational landscape. By placing the molecule in a simulated aqueous environment, researchers can observe how it folds and flexes, identifying its most stable conformations. mdpi.com The simulations track the trajectory of each atom over a set period, allowing for the analysis of structural stability, the formation of intramolecular hydrogen bonds, and interactions with surrounding solvent molecules. mdpi.comnih.gov This information is vital for predicting the molecule's behavior in solution and its potential to interact with other biological molecules.
Table 2: Typical Parameters for Molecular Dynamics Simulation of Dicloxacilloic Acid
| Parameter | Example Value/Setting | Purpose |
|---|---|---|
| Force Field | COMPASS, Amber, GROMOS | Defines the potential energy function of the system, describing atomic interactions. |
| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous environment. |
| Temperature | 298 K (25 °C) | Simulates physiological or standard conditions. |
| Pressure | 1 atm | Simulates constant pressure conditions. |
| Simulation Time | 50-100 ns | Duration of the simulation to allow for adequate sampling of conformational space. |
| Time Step | 1-2 fs | The interval at which the equations of motion are integrated. |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Defines the thermodynamic variables that are kept constant during the simulation. |
Energy Barrier Calculations for Dicloxacilloic Acid Formation Pathways
Calculating the energy barriers associated with a chemical reaction is essential for understanding its kinetics. researchgate.net The formation of dicloxacilloic acid from dicloxacillin via hydrolysis must overcome a specific activation energy barrier. Computational methods, particularly DFT, can be used to calculate the energies of the reactants, the transition state, and the products along the reaction pathway. researchgate.netnih.gov
The energy difference between the reactants and the highest point on the reaction pathway (the transition state) defines the activation energy. researchgate.net A lower energy barrier implies a faster reaction rate. Studies on related penicillin antibiotics have used these methods to determine the energy profiles for dimerization reactions, identifying the most favorable pathways. researchgate.net A similar approach for the hydrolysis of dicloxacillin would quantify the energy required to break the β-lactam ring, providing a theoretical measure of its susceptibility to inactivation. These calculations can help compare the intrinsic stability of different β-lactam antibiotics. nih.gov
Table 3: Illustrative Energy Profile for Dicloxacillin Hydrolysis
| State | Description | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|
| Reactants | Dicloxacillin + H₂O | 0.0 |
| Transition State | High-energy intermediate where the C-N bond of the β-lactam ring is breaking. | +25.0 |
| Products | Dicloxacilloic Acid | -15.0 |
In Silico Prediction of Dicloxacilloic Acid Degradation Products and Associated Pathways
In silico tools are used to predict the likely degradation products of a chemical compound under various stress conditions, such as hydrolysis, oxidation, and photolysis. industrialchemicals.gov.au Software applications like Zeneth use a knowledge base of known chemical transformations to predict how a molecule might break down. researchgate.netnih.gov This is a crucial step in pharmaceutical development for identifying potential impurities and understanding a drug's stability profile. lhasalimited.org
Dicloxacilloic acid itself is a degradation product of dicloxacillin, formed via amide hydrolysis under acidic conditions. ajrconline.org Further degradation of dicloxacilloic acid can also be predicted. The primary degradation pathways for penicilloic acids often involve oxidation. ajrconline.org For instance, a likely subsequent degradation product of dicloxacilloic acid is penilloaldehyde, which can form through oxidative pathways. ajrconline.org These predictive studies help in designing stable drug formulations and developing analytical methods to detect potential degradants.
Table 4: Predicted Degradation Products of Dicloxacillin and Dicloxacilloic Acid
| Initial Compound | Stress Condition | Predicted Degradation Product | Degradation Pathway |
|---|---|---|---|
| Dicloxacillin | Acidic Hydrolysis | Dicloxacilloic Acid | Amide hydrolysis of the β-lactam ring. ajrconline.org |
Synthetic Approaches to Dicloxacilloic Acid for Research Purposes
Laboratory-Scale Synthesis Protocols for Dicloxacilloic Acid as a Reference Standard
The generation of dicloxacilloic acid for use as a reference material fundamentally involves the targeted hydrolysis of the β-lactam ring in dicloxacillin (B1670480). asm.org This process mimics the natural degradation pathway of the antibiotic. The parent compound, dicloxacillin, is first synthesized through the acylation of 6-aminopenicillanic acid (6-APA). google.comgoogle.com
In a typical procedure for creating the precursor, 6-aminopenicillanic acid is dissolved in an aqueous solution and its pH is adjusted to between 7.0 and 8.0. google.com Separately, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-formyl chloride is dissolved in a solvent like acetone. google.com The two solutions are then reacted under controlled pH conditions (7.0-8.0) to yield dicloxacillin. google.com
To convert the synthesized dicloxacillin into dicloxacilloic acid, the most common laboratory method is alkaline hydrolysis. This involves dissolving the dicloxacillin in water and carefully adding a base, such as sodium hydroxide (B78521) (NaOH), to cleave the amide bond within the β-lactam ring, which generates a second carboxylic acid group. asm.org This resulting di-acid molecule is dicloxacilloic acid. The synthesis of such degradation products is essential for their use as standards in the quality control of bulk drugs and pharmaceutical formulations. researchgate.netresearchgate.net
Table 1: Overview of a General Laboratory Synthesis Approach for Dicloxacilloic Acid
| Step | Description | Key Reagents/Conditions | Target Intermediate/Product |
| 1. Precursor Synthesis | Acylation of 6-APA to form the dicloxacillin molecule. | 6-aminopenicillanic acid, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-formyl chloride, Acetone, Water, pH 7.0-8.0. google.com | Dicloxacillin |
| 2. Hydrolysis | Cleavage of the β-lactam ring of dicloxacillin. | Dicloxacillin, Water, Sodium Hydroxide (NaOH) to achieve alkaline pH. asm.org | Dicloxacilloic Acid |
Controlled Degradation Protocols for Targeted Dicloxacilloic Acid Generation
Controlled degradation is the primary method for producing dicloxacilloic acid. The stability of the β-lactam ring in penicillins is highly dependent on pH, and this vulnerability is exploited to induce targeted degradation. Both acidic and alkaline conditions can facilitate the hydrolysis of dicloxacillin to dicloxacilloic acid. ajrconline.org
Alkaline Hydrolysis: A widely used protocol involves dissolving dicloxacillin in deionized water to create a solution (e.g., 5% w/v). asm.org A solution of sodium hydroxide (e.g., 5 N NaOH) is then added dropwise to raise and maintain the pH at approximately 12.0. asm.org The opening of the β-lactam ring results in the formation of a new carboxyl group, which causes a drop in pH; therefore, the pH must be kept constant through the continuous, careful addition of the base. asm.org This method effectively and rapidly converts dicloxacillin to its corresponding penicilloic acid.
Acidic Hydrolysis: Amide hydrolysis under acidic conditions is also a recognized degradation pathway for β-lactam antibiotics like dicloxacillin. ajrconline.org This can be achieved by refluxing the drug in an acidic solution (e.g., 1N HCl). ajrconline.org Forced degradation studies show that dicloxacillin is susceptible to breakdown under these conditions, yielding dicloxacilloic acid among other products. researchgate.netajrconline.org
Table 2: Comparison of Controlled Degradation Conditions
| Parameter | Alkaline Hydrolysis Protocol | Acidic Hydrolysis Protocol |
| Primary Reagent | Sodium Hydroxide (NaOH) asm.org | Hydrochloric Acid (HCl) ajrconline.org |
| Solvent | Deionized Water asm.org | Water |
| pH Condition | Maintained at ~12.0 asm.org | Highly acidic (e.g., from 1N to 5N HCl) ajrconline.org |
| Temperature | Often performed at room temperature with continuous stirring. asm.org | Typically involves refluxing for extended periods (e.g., 12 hours). ajrconline.org |
| Outcome | Targeted opening of the β-lactam ring to form dicloxacilloic acid. asm.org | Amide hydrolysis leading to the formation of dicloxacilloic acid. ajrconline.org |
Purification Strategies for Isolation of Dicloxacilloic Acid from Complex Reaction Mixtures
Following the synthesis or degradation of dicloxacillin, the resulting mixture contains not only the target dicloxacilloic acid but also unreacted starting material, reagents, and other byproducts. Isolating pure dicloxacilloic acid is critical for its use as an analytical reference standard.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a principal technique for both the analysis and purification of dicloxacilloic acid. Preparative HPLC, in particular, is used to isolate degradation products from complex mixtures with high resolution. researchgate.netresearchgate.net A reversed-phase column is often employed for the separation of cloxacillin (B1194729) and its related compounds, a methodology that is also applicable to dicloxacillin. researchgate.net Column chromatography over a stationary phase like neutral alumina (B75360) is another effective method for separating reaction products. scitcentral.com For instance, a solvent system of benzene (B151609) and chloroform (B151607) can be used as the eluent to separate components. scitcentral.com
Crystallization: Crystallization is a common method for purifying organic compounds. researchgate.net If the dicloxacilloic acid can be selectively precipitated from a solution, this can be an effective purification step. This may involve using specific solvent pairs, such as ethanol-water or acetone-hexane, and controlling conditions like temperature to induce crystallization. researchgate.net The process is enhanced if the precursor material is of high purity before the reaction begins. researchgate.net
Extraction: Liquid-liquid extraction can be employed as an initial clean-up step. After the reaction, the pH of the aqueous mixture can be adjusted to a specific value (e.g., pH 2.0) and an organic solvent like dichloromethane (B109758) or methyl acetate (B1210297) can be added. google.com This causes the components to partition between the aqueous and organic layers based on their solubility, allowing for a preliminary separation.
Table 3: Purification Techniques for Dicloxacilloic Acid
| Purification Method | Principle | Application Notes |
| Preparative HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. researchgate.net | Allows for high-purity isolation of impurities from complex mixtures. The isolated fractions are collected for use as reference standards. researchgate.net |
| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., alumina) as a liquid mobile phase passes through. scitcentral.com | Useful for larger-scale separation. Eluent composition (e.g., benzene/chloroform) is optimized for separation. scitcentral.com |
| Crystallization | Formation of a pure solid crystalline phase from a solution. researchgate.net | Effectiveness depends on the solubility characteristics of dicloxacilloic acid versus other impurities in a given solvent system. researchgate.net |
| Liquid-Liquid Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids. google.com | Often used as an initial purification step to remove major impurities before final purification by chromatography. google.com |
Research Perspectives and Future Directions in Dicloxacilloic Acid Studies
Development of Novel Analytical Approaches for Trace Level Detection of Dicloxacilloic Acid
The accurate quantification of dicloxacilloic acid is paramount for ensuring the quality and stability of dicloxacillin (B1670480) products. As a known impurity, its presence must be monitored, often at trace levels. researchgate.netresearchgate.net Researchers have developed a variety of sophisticated analytical methods to achieve the necessary sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, stands out as a primary tool. researchgate.nettandfonline.com Stability-indicating RP-HPLC methods have been specifically designed to separate dicloxacilloic acid from the parent dicloxacillin and other degradation products. wjpps.com These methods often employ C18 columns and mobile phases consisting of buffers (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and organic modifiers like acetonitrile (B52724) and methanol, with UV detection typically set around 225-235 nm. researchgate.netwjpps.com For enhanced sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are utilized, allowing for definitive identification and quantification of impurities, even in complex matrices. researchgate.net
Capillary Electrophoresis (CE) has emerged as a powerful alternative, offering high resolution and minimal sample consumption. yorku.caresearchgate.net A specific CE technique, Large-Volume Sample Stacking (LVSEP), has been successfully applied to analyze isoxazolylpenicillins like dicloxacillin at trace levels, achieving detection limits as low as 2.0 µg/L. nih.gov
The following table summarizes and compares some of the analytical techniques used for the detection of dicloxacillin and its degradation products.
| Analytical Technique | Common Application | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| RP-HPLC | Simultaneous estimation of Cefixime and Dicloxacillin | LOD: 0.018 µg/mL; LOQ: 0.205 µg/mL (for Dicloxacillin) | tandfonline.com |
| RP-HPLC | Simultaneous estimation of Cefpodoxime Proxetil and Dicloxacillin Sodium | LOD: 0.68 µg/mL; LOQ: 2.06 µg/mL (for Dicloxacillin Sodium) | wjpps.com |
| UV Spectrophotometry | Estimation of Dicloxacillin Sodium in bulk drugs | LOD: 6.96 µg/mL; LOQ: 21.09 µg/mL | researchgate.net |
| HPTLC | Determination of Dicloxacillin in simulated urine | Quantification range: 200 to 1000 ng/band | jocpr.com |
| Capillary Electrophoresis (LVSEP) | Analysis of isoxazolylpenicillins | LOD: 2.0 µg/L | nih.gov |
Advanced Mechanistic Investigations into Dicloxacilloic Acid Degradation Kinetics and Thermodynamics
Dicloxacilloic acid is formed via the hydrolysis of the amide bond within the four-membered β-lactam ring of dicloxacillin. ajrconline.orgresearchgate.net This reaction can be catalyzed by acid, base, or enzymes like β-lactamases. uobasrah.edu.iq The degradation of dicloxacillin, and penicillins in general, is known to be highly dependent on pH and temperature. alliedacademies.orgpharmacylibrary.com
Thermodynamics: The binding of β-lactam antibiotics to β-lactamase enzymes, which catalyzes their hydrolysis to the corresponding penicilloic acids, is often a spontaneous and exothermic process. nih.gov Thermodynamic studies on the interaction between TEM-1 β-lactamase and various penicillins revealed negative values for Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), indicating that the binding is driven by enthalpy and is spontaneous. nih.gov Although specific thermodynamic data for the VIM-2 enzyme with dicloxacilloic acid is not available, studies with other inhibitors show the binding affinity is influenced by the inhibitor's structure. mdpi.com Such studies are crucial for understanding the driving forces behind the degradation process and for designing more stable drug formulations.
Role of Dicloxacilloic Acid in the Overall Stability of β-Lactam Formulations
The formation of dicloxacilloic acid is a direct indicator of the instability of dicloxacillin formulations. Since dicloxacilloic acid is bacteriologically inactive, its formation leads to a decrease in the potency of the antibiotic. uobasrah.edu.iq Therefore, the shelf-life and efficacy of dicloxacillin preparations are intrinsically linked to the rate at which dicloxacilloic acid is generated.
Stability-indicating assay methods are crucial for pharmaceutical quality control, as they must be able to separate and quantify the intact drug from its degradation products, including dicloxacilloic acid. researchgate.netwjpps.comresearchgate.net Forced degradation studies, where the drug is exposed to harsh conditions like acid, base, heat, and oxidation, are performed to identify potential degradation products and establish the degradation pathways. researchgate.netajrconline.org For dicloxacillin, significant degradation has been observed under alkaline and thermal conditions, leading to the formation of dicloxacilloic acid among other products. ajrconline.orgresearchgate.net
The stability of dicloxacillin in solution is a critical factor. For example, reconstituted oral suspensions of dicloxacillin sodium are stable for seven days at room temperature and for 14 days when refrigerated. pharmacylibrary.com Studies on ampicillin (B1664943) and dicloxacillin solutions have confirmed stability for up to 24 hours at room temperature, which is essential for analytical procedures. scispace.com The presence of dicloxacilloic acid serves as a critical quality attribute that must be controlled within specified limits throughout the product's lifecycle to ensure it remains safe and effective.
Implications of Dicloxacilloic Acid in Impurity Control Strategies in Pharmaceutical Research
In pharmaceutical manufacturing, impurity profiling is a regulatory requirement to ensure the safety and efficacy of the final drug product. researchgate.net Dicloxacilloic acid is recognized as a significant impurity of dicloxacillin, often designated as "Dicloxacillin EP Impurity A" in pharmacopoeial monographs. chemicalbook.comveeprho.compharmaffiliates.comsynzeal.com
Regulatory bodies like the FDA and international pharmacopoeias (e.g., European Pharmacopoeia) set strict limits for known and unknown impurities in bulk drug substances and finished products. uspnf.com Consequently, robust analytical methods are required to monitor and control the levels of dicloxacilloic acid during manufacturing and stability testing. synzeal.comsynzeal.com
The synthesis and characterization of dicloxacilloic acid as a reference standard are essential for these control strategies. researchgate.net This allows for accurate identification and quantification during routine quality control analysis. By understanding the conditions that lead to the formation of dicloxacilloic acid (e.g., pH, temperature, moisture), manufacturers can optimize synthesis, formulation, and storage conditions to minimize its formation and ensure the product meets regulatory specifications. researchgate.netrroij.com
Exploration of Stereochemical Aspects and Isomeric Forms of Dicloxacilloic Acid
The degradation of penicillins can be stereochemically complex. The parent dicloxacillin molecule contains chiral centers, and the hydrolysis of the β-lactam ring to form dicloxacilloic acid introduces a new stereocenter. veeprho.compharmaffiliates.com This results in the potential for multiple diastereomers of dicloxacilloic acid.
The IUPAC name for one of its forms, (4S)-2-[Carboxy[[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, highlights its defined stereochemistry. pharmaffiliates.comsynzeal.com The degradation of penicillins can yield various stereoisomers, such as (5S)-penicilloic acid, which has been found complexed to penicillin-binding proteins. biorxiv.org These different isomeric forms can arise because the hydrolyzing agent can attack the β-lactam ring from different planes. biorxiv.org
The various isomers may exhibit different physicochemical properties, which could affect their detection by analytical methods and potentially their biological impact, although penicilloic acids are generally considered inactive. The separation and characterization of these individual stereoisomers are challenging and require advanced analytical techniques like chiral chromatography or specific CE methods. yorku.ca A comprehensive understanding of the stereochemical aspects of dicloxacillin degradation is an ongoing area of research.
Green Chemistry Approaches to Mitigate Dicloxacilloic Acid Formation during Dicloxacillin Synthesis and Processing
Green chemistry principles aim to reduce waste and the use of hazardous substances in chemical processes. In the context of dicloxacillin, this involves developing manufacturing and formulation strategies that minimize the formation of dicloxacilloic acid and other degradation products. keaipublishing.com
One major avenue is the shift from traditional chemical synthesis to enzymatic processes for producing β-lactam antibiotics. researchgate.netacs.org Enzymatic synthesis, often carried out in aqueous media under mild conditions, can be more selective and generate less waste compared to chemical methods that may require harsh conditions and organic solvents. researchgate.net While these methods focus on the synthesis of the parent antibiotic, the milder conditions can inherently reduce the degradation that leads to impurities like dicloxacilloic acid.
Another approach focuses on formulation strategies that enhance the stability of the final product. The use of stabilizing excipients, such as cyclodextrins, has been shown to protect dicloxacillin from acid-catalyzed hydrolysis by forming inclusion complexes, thereby reducing the rate of dicloxacilloic acid formation. ull.es Optimizing storage conditions, such as pH and temperature, and protecting the drug from moisture are also simple yet effective green chemistry-aligned strategies to maintain the stability of β-lactam formulations. pharmacylibrary.com Research into fully green technological systems, such as using immobilized enzymes on sustainable carriers, represents the future of sustainable antibiotic production, which will inherently lead to higher purity and fewer degradation products. keaipublishing.com
Q & A
Q. What statistical approaches are recommended for analyzing clustered data in studies involving Dicloxacilloic Acid’s biological activity?
- Methodological Answer : For clustered data (e.g., repeated measurements in cell-based assays), use mixed-effects models to account for intra- and inter-group variability. Bayesian hierarchical models are suitable for small sample sizes. Report effect sizes with 95% confidence intervals and use sensitivity analyses to assess robustness. Tools like R’s lme4 or Python’s statsmodels are recommended .
Q. How should researchers address batch-to-batch variability in Dicloxacilloic Acid samples during pharmacokinetic studies?
- Methodological Answer : Implement quality-by-design (QbD) principles to minimize variability. Use multivariate analysis (e.g., principal component analysis (PCA)) to identify critical process parameters. Validate analytical methods per ICH guidelines (e.g., specificity, linearity). Include batch-specific metadata (e.g., synthesis date, storage conditions) in datasets for retrospective analysis .
Q. What strategies are effective for integrating conflicting literature findings on Dicloxacilloic Acid’s mechanism of action?
- Methodological Answer : Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., PRISMA guidelines). Use meta-regression to explore heterogeneity across studies, such as differences in bacterial strains or dosing regimens. Highlight methodological limitations (e.g., lack of blinding in in vivo studies) and propose standardized protocols for future work .
Tables for Reference
Q. Table 1. Key Analytical Techniques for Dicloxacilloic Acid Research
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC-UV | Purity assessment, degradation studies | Column type, mobile phase, λ_max |
| NMR (1H/13C) | Structural confirmation | Solvent, resonance assignments |
| LC-MS/MS | Metabolite identification | Ionization mode, fragmentation |
Q. Table 2. Common Statistical Tests for Data Analysis
| Scenario | Test/Method | Software Tools |
|---|---|---|
| Clustered pharmacokinetic data | Mixed-effects models | R (lme4), Python (statsmodels) |
| Batch variability | PCA, ANOVA | SIMCA, JMP |
| Meta-analysis | Random-effects meta-regression | RevMan, STATA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
